molecular formula C9H9N3O B1296942 2-(1H-Benzimidazol-1-yl)acetamide CAS No. 54980-92-6

2-(1H-Benzimidazol-1-yl)acetamide

Cat. No. B1296942
CAS RN: 54980-92-6
M. Wt: 175.19 g/mol
InChI Key: JGUIKGIYNJGAGH-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-1-yl)acetamide is a compound with the molecular formula C9H9N3O . It has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 .


Synthesis Analysis

The synthesis of 2-(1H-Benzimidazol-1-yl)acetamide derivatives has been described in several studies . The synthesis typically involves the reaction of benzimidazole with other reagents to form the acetamide derivative .


Molecular Structure Analysis

The molecular structure of 2-(1H-Benzimidazol-1-yl)acetamide has been investigated using various spectroscopic techniques and computational methods . Theoretical and actual NMR chemical shifts were found to be quite similar .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Benzimidazol-1-yl)acetamide have been reported in several sources . The compound is known to have a molecular weight of 175.187 Da .

Scientific Research Applications

Corrosion Inhibition

Rouifi et al. (2020) explored the corrosion inhibition potential of benzimidazole derivatives, including 2-(1H-Benzimidazol-1-yl)acetamide variants, for carbon steel in acidic solutions. These compounds demonstrated significant inhibition efficacy, with some reaching up to 95% efficiency. They were found to be mixed-type inhibitors and adhered to the Langmuir adsorption isotherm model. Additionally, surface morphology and spectroscopic methods were used to characterize the inhibitor effects on steel surfaces (Rouifi et al., 2020).

Anthelmintic Activity

Sawant and Kawade (2011) synthesized 2-phenyl benzimidazole-1-acetamide derivatives and evaluated their anthelmintic activity using Indian earthworms. These derivatives, including variants of 2-(1H-Benzimidazol-1-yl)acetamide, displayed significant activity against these worms, demonstrating their potential as anthelmintic agents (Sawant & Kawade, 2011).

Antibacterial Activity

Chaudhari et al. (2020) investigated N-substituted phenyl acetamide benzimidazole derivatives for their antibacterial properties, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). One derivative, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, exhibited potent antibacterial activity, outperforming standard drugs in some cases (Chaudhari et al., 2020).

Antioxidant Applications

Basta et al. (2017) studied some benzimidazole derivatives as antioxidants for local base oil. These derivatives, including 2-(1H-benzimidazol-1-yl)acetamide, were characterized using various spectroscopic methods and showed promise in enhancing the oxidation stability of base oils (Basta et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 2-(1H-Benzimidazol-1-yl)acetic acid, indicates that it is harmful if swallowed and can cause skin and eye irritation . It’s important to handle the compound with care and use appropriate personal protective equipment.

properties

IUPAC Name

2-(benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUIKGIYNJGAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342587
Record name 2-(benzimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzimidazol-1-yl)acetamide

CAS RN

54980-92-6
Record name 1H-Benzimidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54980-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(benzimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
II Mangalagiu - Faculty of Chemistry Conference - chem.uaic.ro
Azaheterocycles are fascinating compounds of invaluable potential for medicine, material science, agriculture, etc. Over the past decades advances in supamolecular chemistry have …
Number of citations: 0 www.chem.uaic.ro

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